Benzyl 3,4-diaminobenzoate
CAS No.: 616224-19-2
Cat. No.: VC8182343
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 616224-19-2 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | benzyl 3,4-diaminobenzoate |
| Standard InChI | InChI=1S/C14H14N2O2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,15-16H2 |
| Standard InChI Key | DUYJXDQRAJMJEH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)N |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 3,4-diaminobenzoate belongs to the class of benzoic acid esters, with the following molecular and structural attributes:
The compound’s structure features a benzoate core with amino groups at the 3- and 4-positions, esterified with a benzyl alcohol moiety. This configuration confers both polar (amine and ester) and nonpolar (benzyl) regions, influencing its solubility and reactivity.
Synthesis and Manufacturing
Synthetic Routes
Benzyl 3,4-diaminobenzoate is typically synthesized via esterification of 3,4-diaminobenzoic acid (CAS 619-05-6) with benzyl alcohol. The parent acid, 3,4-diaminobenzoic acid, is itself synthesized through catalytic hydrogenation of 3,4-dinitrobenzoic acid or via nitration followed by reduction .
A proposed synthesis pathway involves:
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Activation of the Carboxylic Acid: 3,4-Diaminobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Esterification: The acid chloride reacts with benzyl alcohol in the presence of a base (e.g., pyridine) to yield benzyl 3,4-diaminobenzoate .
Alternative methods may employ coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate direct esterification under milder conditions.
Industrial Production
Industrial-scale production is limited, but suppliers such as Suzhou Senfeida Chemical Co., Ltd. (China) offer the compound for research purposes . Challenges in manufacturing include the sensitivity of the amino groups to oxidation, necessitating inert atmospheres during synthesis .
Physicochemical Properties
Key physical and chemical properties of benzyl 3,4-diaminobenzoate include:
The compound’s limited water solubility suggests preferential dissolution in organic solvents such as dimethylformamide (DMF) or methanol, aligning with trends observed in its parent acid .
The compound is classified as an irritant (Xi) under GHS guidelines, with risk codes R36/37/38 .
Future Research Directions
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Biological Activity Screening: Systematic evaluation of antimicrobial, anticancer, or enzyme-inhibitory properties.
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Synthetic Optimization: Development of greener catalytic methods to enhance yield and purity.
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Stability Studies: Investigation of hydrolytic degradation under physiological conditions.
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